I-BRD9 is designed as an inhibitor that specifically binds to the BRD9 protein. By interfering with the function of the chromatin-remodeling complex ncBAF, it modulates gene expression and controls cellular processes. The compound has been studied extensively over the past decade to identify new BRD9 binders. Its structure–activity relationships, efficacy, and selectivity have been investigated in preliminary studies .
The investigation into substrate specificity of BRD9 involves various biophysical techniques, including:
Isothermal titration calorimetry (ITC): Used to measure binding affinities.
Fluorescent polarization (FP) spectroscopy: Provides information on ligand–protein interactions.
Surface plasmon resonance (SPR): Measures real-time binding kinetics.
Nuclear magnetic resonance (NMR): Helps elucidate the binding mechanism.
I-BRD9 is a selective chemical probe specifically designed to inhibit bromodomain-containing protein 9 (BRD9). It is characterized by its potent binding affinity, with a reported pIC50 value of 7.3 in Time-Resolved FRET assays, indicating its effectiveness in targeting BRD9 over other bromodomains, particularly the BET family members . The chemical structure of I-BRD9 is identified as 5-Ethyl-4,5-dihydro-4-oxo-N-(tetrahydro-1,1-dioxido), with a molecular weight of 497.55 g/mol .
I-BRD9 primarily functions through competitive inhibition, binding to the bromodomain of BRD9 and disrupting its interaction with acetylated lysines on histone proteins. This action affects chromatin remodeling and transcription regulation processes. The compound exhibits a unique ability to selectively downregulate specific genes such as CLEC1, DUSP6, FES, and SAMSN1 in cellular assays .
I-BRD9 has demonstrated significant biological activity, particularly in the context of cancer research. It has been shown to inhibit the growth of acute myeloid leukemia (AML) cells by inducing apoptosis and ferroptosis without promoting differentiation . In studies involving Kasumi-1 cells, I-BRD9 was effective in identifying genes regulated by BRD9 that are involved in oncogenesis and immune response pathways .
The synthesis of I-BRD9 involves several key steps:
I-BRD9 serves as a valuable tool in research focused on epigenetics and chromatin biology. Its primary applications include:
Extensive interaction studies have confirmed that I-BRD9 selectively binds to BRD9 with over 700-fold selectivity compared to other members of the bromodomain family. It has been shown to disrupt chromatin binding of BRD9 effectively, as evidenced by NanoBRET assays measuring displacement from histone proteins . Additionally, I-BRD9 was found inactive against a wide array of human receptors and enzymes, underscoring its specificity for BRD9 .
Several compounds share structural or functional similarities with I-BRD9. Here’s a comparison highlighting their uniqueness:
Compound Name | Key Features | Selectivity | Potency |
---|---|---|---|
I-BET151 | Inhibits BET family; broader action | Less selective than I-BRD9 | pIC50 = 6.7 |
LP-99 | Targets multiple bromodomains; less potent | Moderate selectivity | Kd = 99 nM |
GSK2833930A | Bromodomain inhibitor; broader target range | Lower selectivity for BRD9 | Kd not specified |
JQ1 | BET inhibitor; affects transcriptional regulation | Non-selective for BRD9 | Kd = 10 nM |
I-BRD9 stands out due to its high selectivity for BRD9, making it an essential tool for specific investigations into the biological roles of this protein without cross-reactivity with other bromodomains .